Analytical Characterization of 4,6-Dimethoxy-2-nitro-1-benzofuran: A Comprehensive Spectroscopic Guide
Analytical Characterization of 4,6-Dimethoxy-2-nitro-1-benzofuran: A Comprehensive Spectroscopic Guide
Executive Summary & Structural Rationale
Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial, antifungal, and antiparasitic agents[1]. The compound 4,6-Dimethoxy-2-nitro-1-benzofuran (CAS: 65162-18-7) presents a unique analytical profile due to its highly polarized "push-pull" electronic architecture.
The molecule features a strong electron-withdrawing nitro group (-NO₂) at the C2 position, which exerts profound inductive (-I) and mesomeric (-M) effects[2]. In stark contrast, the methoxy groups (-OCH₃) at the C4 and C6 positions act as powerful electron donors via resonance (+M effects)[3]. This dichotomy dictates the molecule's spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) platforms. Understanding the causality behind these electronic shifts is critical for drug development professionals tasked with structural elucidation, impurity profiling, and synthetic validation.
Workflow and electronic causality in the spectroscopic analysis of 4,6-dimethoxy-2-nitrobenzofuran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 4,6-dimethoxy-2-nitro-1-benzofuran are defined by extreme chemical shift dispersion caused by the competing functional groups. The C3 proton is heavily deshielded by the adjacent C2-nitro group, pushing its resonance downfield. Conversely, the C5 proton, sandwiched between two electron-donating methoxy groups, experiences massive shielding, appearing unusually upfield for an aromatic proton[3].
Quantitative NMR Data Summaries
Table 1: ¹H NMR Assignments (Predicted in CDCl₃, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Electronic Causality |
|---|---|---|---|---|---|
| H-3 | 7.80 - 7.95 | Singlet | 1H | - | Strongly deshielded by the adjacent C2-nitro group (-I, -M effects). |
| H-7 | 6.80 - 6.95 | Doublet | 1H | ~2.0 | Shielded by the ortho-methoxy group at C6 (+M effect). |
| H-5 | 6.35 - 6.50 | Doublet | 1H | ~2.0 | Highly shielded; positioned between two electron-donating methoxy groups. |
| 4-OCH₃ | 3.90 - 4.00 | Singlet | 3H | - | Typical methoxy resonance, slightly deshielded by the aromatic ring. |
| 6-OCH₃ | 3.85 - 3.95 | Singlet | 3H | - | Typical methoxy resonance. |
Table 2: ¹³C NMR Assignments (Predicted in CDCl₃, 100 MHz)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Electronic Causality |
|---|---|---|---|
| C-6 | ~163.0 | C-O | Deshielded by direct oxygen attachment. |
| C-4 | ~158.0 | C-O | Deshielded by direct oxygen attachment. |
| C-7a | ~155.0 | C-O | Bridgehead carbon attached to furan oxygen. |
| C-2 | ~148.0 - 152.0 | C-NO₂ | Deshielded by the highly electronegative nitro group. |
| C-3a | ~112.0 | C | Bridgehead carbon. |
| C-3 | ~108.0 | CH | Resonates upfield of typical aromatics due to furan ring current, but countered by NO₂. |
| C-7 | ~95.0 | CH | Shielded by ortho-methoxy. |
| C-5 | ~88.0 - 90.0 | CH | Highly shielded by two ortho-methoxy groups (+M effect). |
| 4/6-OCH₃ | ~55.8 - 56.0 | CH₃ | Standard methoxy carbons. |
Self-Validating Protocol: High-Resolution NMR Acquisition
To ensure absolute trustworthiness in structural assignment, the NMR acquisition must follow a self-validating workflow that eliminates solvent artifacts and ensures quantitative integration[4].
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Sample Preparation & Internal Control: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). The TMS serves as an internal zero-point calibration (0.00 ppm).
-
System Suitability Test (SST): Prior to acquisition, run a standard methanol temperature calibration sample to ensure probe temperature stability at 298 K.
-
Tuning, Matching, and Shimming: Automatically tune and match the probe to the ¹H (400 MHz) and ¹³C (100 MHz) frequencies. Perform gradient shimming. Validation Gate: The full width at half maximum (FWHM) of the residual CHCl₃ peak (7.26 ppm) must be < 1.0 Hz.
-
Pulse Calibration & Relaxation: Measure the longitudinal relaxation time (T₁) using an inversion-recovery sequence. Set the inter-pulse delay (D1) to at least 5 × T₁ (typically 5-10 seconds) to ensure complete relaxation and quantitative integration of the methoxy singlets.
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Acquisition & Processing: Acquire 16 scans for ¹H and 512 scans for ¹³C. Apply a 0.3 Hz exponential line-broadening window function to the ¹H FID prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing the ~2.0 Hz meta-coupling resolution between H-5 and H-7.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides orthogonal validation of the functional groups. The NO₂ group is a dominant feature, producing two distinct, high-intensity bands due to the symmetric and asymmetric stretching of the N-O bonds[2].
Table 3: Key Vibrational Modes
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Causality |
|---|---|---|---|
| 3110 - 3130 | Aromatic C-H stretch | Weak | Typical for sp² hybridized C-H bonds in the benzofuran core. |
| 2950, 2840 | Aliphatic C-H stretch | Weak-Med | sp³ C-H stretching from the methoxy groups. |
| 1530 - 1545 | Asymmetric NO₂ stretch | Strong | Out-of-phase stretching of the N-O bonds in the nitro group. |
| 1335 - 1350 | Symmetric NO₂ stretch | Strong | In-phase stretching of the N-O bonds. |
| 1620, 1590 | Aromatic C=C stretch | Medium | Benzene and furan ring skeletal vibrations. |
| 1250, 1140 | C-O-C stretch | Strong | Asymmetric/symmetric stretching of methoxy and furan ether linkages. |
Self-Validating Protocol: ATR-FTIR Analysis
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Background Validation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean. Run a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Validation Gate: The baseline must be flat with no peaks exceeding 0.01 absorbance units, confirming the absence of residual carryover or excessive atmospheric H₂O/CO₂.
-
Calibration Check: Analyze a standard 1.5 mil polystyrene film. Ensure the characteristic peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ± 1 cm⁻¹ of their theoretical values.
-
Sample Acquisition: Apply a thin, solid film of the sample directly onto the ATR crystal[4]. Apply consistent pressure using the anvil. Acquire 32 scans.
-
Atmospheric Compensation: Apply an automated atmospheric suppression algorithm to remove any trace water vapor artifacts that might obscure the 3110 cm⁻¹ aromatic C-H stretches.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) at 70 eV yields a highly predictable fragmentation pattern for nitroaromatics[5]. The radical cation molecular ion (M⁺•) at m/z 223 is typically stable enough to be observed. The defining mechanistic feature is the loss of the nitro group, which occurs via two distinct pathways: direct homolytic cleavage of the C-NO₂ bond (loss of 46 Da) and a complex nitro-to-nitrite isomerization followed by the loss of nitric oxide (loss of 30 Da).
Table 4: EI-MS Fragmentation Profile
| m/z | Ion Assignment | Relative Abundance | Causality / Fragmentation Mechanism |
|---|---|---|---|
| 223 | [M]⁺• | High | Molecular ion radical cation (C₁₀H₉NO₅). |
| 193 | [M - NO]⁺ | Medium | Nitro-to-nitrite rearrangement followed by loss of nitric oxide (30 Da). |
| 177 | [M - NO₂]⁺ | High | Direct homolytic cleavage of the C-NO₂ bond (loss of 46 Da). |
| 208 | [M - CH₃]⁺ | Medium | Loss of a methyl radical (15 Da) from one of the methoxy groups. |
| 162 | [M - NO₂ - CH₃]⁺ | Low-Medium | Sequential loss of the nitro group and a methyl radical. |
EI-MS fragmentation pathway of 4,6-dimethoxy-2-nitro-1-benzofuran.
Self-Validating Protocol: GC-EI-MS
-
Instrument Tuning (SST): Introduce Perfluorotributylamine (PFTBA) into the MS source. Run an autotune sequence. Validation Gate: The mass axis must correctly assign m/z 69, 219, and 502. The isotopic ratio of m/z 70 to 69 must be ~1.1%, validating resolution and detector gain.
-
Blank Run Verification: Inject 1 µL of pure solvent (e.g., GC-grade dichloromethane) and run the full temperature gradient (50°C to 300°C at 15°C/min). Ensure no peaks > 0.1% of the expected sample response appear at the target retention time, proving zero carryover.
-
Sample Analysis: Inject 1 µL of a 100 µg/mL sample solution (split ratio 10:1). Utilize a standard non-polar capillary column (e.g., HP-5MS).
-
Ionization & Detection: Operate the EI source at 70 eV and 230°C. Scan from m/z 50 to 400. Extract the chromatograms for m/z 223, 193, and 177 to confirm the structural identity of the eluting peak.
References
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Karaburun, A. Ç. (2019). "Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives." Journal of the Institute of Science and Technology, 9(2), 967-974. 1
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Chérif, I., et al. (2024). "A theoretical and electrochemical impedance spectroscopy study of the adsorption and sensing of selected metal ions by 4-morpholino-7-nitrobenzofuran." Heliyon, 10(5), e26709. 2
-
Li, H., et al. (2024). "Construction of 2-Substituted-3-aryl Benzofurans and Indoles through an Acid-Catalyzed Cascade Intramolecular Friedel-Crafts Reaction/Rearrangement/Aromatization Process." The Journal of Organic Chemistry. 3
-
"Methods for separation and detection of ketosteroids and other carbonyl-containing compounds." Google Patents (WO2003089921A1). 5
-
"Spectroscopic analysis of 2,3-, 2,4-, and 3,4-dimethoxybenzaldehyde." Benchchem. 4
Sources
- 1. scispace.com [scispace.com]
- 2. A theoretical and electrochemical impedance spectroscopy study of the adsorption and sensing of selected metal ions by 4-morpholino-7-nitrobenzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2003089921A1 - Methods for separation and detection of ketosteroids and other carbonyl-containing compounds - Google Patents [patents.google.com]
